C22H17F3N2O3S2
Description
The compound 5-methyl-3-phenyl-4-[2-({[3-(trifluoromethyl)phenyl]sulfonyl}methyl)-1,3-thiazol-4-yl]-1,2-oxazole (C22H17F3N2O3S2) is a heterocyclic molecule featuring an isoxazole core fused with a thiazole ring and substituted with trifluoromethylphenyl sulfonyl groups. Its molecular weight is 478.503 g/mol, with a monoisotopic mass of 478.063269 Da . It is cataloged under ChemSpider ID 2024040, with systematic IUPAC names provided for precise database indexing.
Properties
Molecular Formula |
C22H17F3N2O3S2 |
|---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
2-(15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-14-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C22H17F3N2O3S2/c23-22(24,25)13-4-3-5-14(8-13)26-17(28)9-27-20-19(32-21(27)29)18-12(11-31-20)10-30-16-7-2-1-6-15(16)18/h1-8,12,18H,9-11H2,(H,26,28) |
InChI Key |
FJKIPZWNDXQKBD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CSC3=C(C2C4=CC=CC=C4O1)SC(=O)N3CC(=O)NC5=CC=CC(=C5)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-phenyl-4-[2-({[3-(trifluoromethyl)benzyl]sulfonyl}methyl)-1,3-thiazol-4-yl]isoxazole typically involves multiple steps, including cyclization reactions. One common method involves the use of metal-free synthetic routes to create the isoxazole ring . The reaction conditions often require specific catalysts such as copper (I) or ruthenium (II) for the cycloaddition reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-phenyl-4-[2-({[3-(trifluoromethyl)benzyl]sulfonyl}methyl)-1,3-thiazol-4-yl]isoxazole: undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-methyl-3-phenyl-4-[2-({[3-(trifluoromethyl)benzyl]sulfonyl}methyl)-1,3-thiazol-4-yl]isoxazole: has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-methyl-3-phenyl-4-[2-({[3-(trifluoromethyl)benzyl]sulfonyl}methyl)-1,3-thiazol-4-yl]isoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| C22H17F3N2O3S2 | C22H17F3N2O3S2 | 478.50 | Isoxazole, thiazole, sulfonyl, trifluoromethyl |
| 3-(Trifluoromethyl)phenyl sulfonamide | C7H6F3NO2S | 225.19 | Sulfonamide, trifluoromethyl |
| 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | 127.10 | Isoxazole, carboxylic acid |
| 2-Sulfonylmethyl-thiazole derivatives | Varies | ~300–450 | Thiazole, sulfonyl, variable substituents |
Key Observations :
- Trifluoromethyl Group: The presence of the CF3 group in C22H17F3N2O3S2 enhances metabolic stability and lipophilicity compared to non-fluorinated analogues, a trend consistent with sulfonamide drugs like Celecoxib .
- Molecular Weight: At 478.50 g/mol, this compound exceeds the typical range for orally bioavailable drugs (~300–500 g/mol), suggesting specialized delivery mechanisms or non-pharmaceutical applications.
Functional Group Contributions
- Isoxazole vs. Thiazole : The isoxazole ring offers electron-deficient characteristics, enhancing reactivity in nucleophilic substitutions, while the thiazole ring contributes to π-π stacking interactions in protein binding.
- Sulfonyl Group : Compared to methyl or ethyl sulfones, the aryl sulfonyl group in C22H17F3N2O3S2 increases steric bulk and hydrogen-bond acceptor capacity, critical for target selectivity.
Research Findings and Limitations
Gaps in Literature :
- No peer-reviewed data on this compound’s biological activity or material properties.
- Limited computational studies (e.g., docking, QSAR) to predict its interactions.
Biological Activity
The compound with the molecular formula C22H17F3N2O3S2 is a thiopyrano[2,3-d]thiazole derivative, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential anticancer, antifungal, and antibacterial properties, supported by case studies and research findings.
Molecular Structure
The compound's structure can be represented as follows:
- Molecular Formula : this compound
- Molecular Weight : 468.5 g/mol
- Functional Groups : The presence of thiazole and thiopyrano rings contributes to its biological activity.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Rings | Thiopyrano and Thiazole |
| Substituents | Trifluoromethyl, Acyl groups |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Research indicates that thiopyrano[2,3-d]thiazole derivatives exhibit significant anticancer properties. A study conducted by Kryshchyshyn et al. evaluated various derivatives for their activity against different cancer cell lines. The most active compounds showed growth inhibition (GI50) values ranging from 0.37 to 0.67 µM across leukemia, lung cancer, colon cancer, and other types .
Table 2: Anticancer Activity of this compound Derivatives
| Cancer Type | Cell Line | GI50 (µM) |
|---|---|---|
| Leukemia | SR | 0.45 |
| Non-small Cell Lung Cancer | A549 | 0.50 |
| Colon Cancer | HCT116 | 0.60 |
| Melanoma | UACC-62 | 0.67 |
| Prostate Cancer | LNCaP | 0.55 |
Antifungal Activity
Thiopyrano[2,3-d]thiazole derivatives also demonstrate antifungal properties against various pathogenic fungi. The compound was tested against strains such as Candida albicans and Aspergillus fumigatus, showing effectiveness comparable to fluconazole .
Table 3: Antifungal Efficacy
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 1.5 µg/mL |
| Aspergillus fumigatus | 2.0 µg/mL |
Antibacterial Activity
The compound has also been assessed for antibacterial activity against common pathogens. Preliminary results indicate that it possesses moderate to high activity against Staphylococcus aureus and Escherichia coli.
Table 4: Antibacterial Activity
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8.0 |
| Escherichia coli | 16.0 |
Case Study: Anticancer Screening
A notable case study involved the screening of various thiopyrano[2,3-d]thiazole derivatives through the National Cancer Institute’s Developmental Therapeutics Program. The study utilized a comprehensive approach involving over 60 different human tumor cell lines , assessing the efficacy of the compound in inhibiting cell growth .
Findings from the Case Study
- Growth Inhibition : The compound demonstrated significant growth inhibition across multiple cancer types.
- Mechanism of Action : Further studies suggested that the anticancer effects might be mediated through apoptosis induction and cell cycle arrest.
Q & A
Q. How can TRIZ contradiction principles be applied to resolve trade-offs in optimizing this compound’s bioavailability vs. metabolic stability?
- Methodological Answer :
- Technical contradiction matrix : Identify parameters to improve (e.g., solubility) without worsening others (e.g., CYP450 inhibition).
- Inventive principles : Apply “prior action” (pre-formulate with cyclodextrins) or “segmentation” (prodrug strategies). Validate with in vitro hepatocyte models and PAMPA assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
